molecular formula C20H26N2O3 B11082358 2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate

2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate

Cat. No.: B11082358
M. Wt: 342.4 g/mol
InChI Key: BTLPONYLAAFTFE-UHFFFAOYSA-N
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Description

2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate is a synthetic organic compound that features an adamantane core structure Adamantane derivatives are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate typically involves the reaction of adamantanecarboxylic acid with appropriate amines and carbamates. One common method includes the reaction of adamantanecarboxylic acid with ethyl N-phenylcarbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane core. This interaction can modulate biological pathways, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties, particularly against influenza A.

    Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.

    Rimantadine: Another antiviral compound similar to amantadine.

Uniqueness

2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate is unique due to its specific structural features, which combine the adamantane core with carbamate and amide functionalities. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)ethyl N-phenylcarbamate

InChI

InChI=1S/C20H26N2O3/c23-18(20-11-14-8-15(12-20)10-16(9-14)13-20)21-6-7-25-19(24)22-17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,21,23)(H,22,24)

InChI Key

BTLPONYLAAFTFE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCOC(=O)NC4=CC=CC=C4

Origin of Product

United States

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